Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride
Description
Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride is a quinoline-derived compound featuring a benzoate ester core linked to a substituted quinoline moiety. The quinoline ring is substituted with a cyano group at the 3-position and a methoxy group at the 8-position, while the benzoate ester is functionalized at the para position. The hydrochloride salt enhances solubility, a common strategy to improve bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
ethyl 4-[(3-cyano-8-methoxyquinolin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3.ClH/c1-3-26-20(24)13-7-9-15(10-8-13)23-18-14(11-21)12-22-19-16(18)5-4-6-17(19)25-2;/h4-10,12H,3H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYSOISFCXTCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.
Methoxylation: The methoxy group can be introduced through an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.
Formation of the Benzoate Ester: The benzoate ester can be formed through an esterification reaction between the quinoline derivative and ethyl benzoate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe or in the study of biological pathways.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially affecting gene expression or protein synthesis. The cyano group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Analysis
Physicochemical Properties
- The 7-chloro derivative () lacks reported melting points but shares a hydrochloride salt form, implying comparable solubility.
Purity :
Research Findings and Key Observations
Substituent Effects: Electron-withdrawing groups (e.g., cyano, chlorine) increase reactivity and influence binding interactions. The 3-cyano group in the target compound may stabilize charge-transfer complexes in biological targets.
Synthetic Challenges: Substituent positioning (e.g., 3-cyano vs. 7-chloro) necessitates tailored synthetic routes. For example, the 7-chloro derivative is synthesized via nucleophilic aromatic substitution , whereas cyano groups may require palladium-catalyzed cyanation.
Therapeutic Potential: The target compound’s unique substituents position it as a candidate for diseases where quinoline scaffolds are effective (e.g., cancer, viral infections). Further studies should explore its mechanism and selectivity.
Biological Activity
Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Quinoline moiety : Known for its biological significance, particularly in drug design.
- Cyano group : Enhances reactivity and biological interactions.
- Ethyl ester functional group : Contributes to solubility and bioavailability.
IUPAC Name : Ethyl 4-[(3-cyano-8-methoxyquinolin-4-yl)amino]benzoate; hydrochloride
Molecular Formula : CHNO·HCl
CAS Number : 1323535-11-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially affecting gene expression and protein synthesis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activity. A comparative study against standard antibiotics revealed its effectiveness:
| Compound | Activity against S. aureus | Activity against E. coli | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate | Moderate | Moderate | 100 - 400 |
| Ampicillin | High | High | 50 |
This table illustrates the compound's potential as an alternative antimicrobial agent, especially in the context of rising antibiotic resistance.
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves targeting key pathways associated with cell proliferation and apoptosis:
- Cell Line Studies : The compound was tested on A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- Caspase Activation : It was observed to activate caspases, leading to apoptosis in treated cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized several derivatives of quinoline-based compounds, including this compound.
- Results indicated significant activity against multidrug-resistant strains, suggesting a promising avenue for further development in antimicrobial therapies.
-
Anticancer Research :
- A study focused on the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential as a lead candidate for developing new anticancer drugs.
- The study utilized docking studies to explore binding affinities with key cancer-related proteins, showcasing its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for Ethyl 4-((3-cyano-8-methoxyquinolin-4-yl)amino)benzoate hydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-8-methoxyquinoline derivatives with ethyl 4-aminobenzoate under reflux in ethanol, followed by hydrochloride salt formation. Key steps include:
- Heating reactants at 80°C in ethanol to promote nucleophilic aromatic substitution .
- Purification via reverse-phase HPLC to isolate the hydrochloride salt .
- Optimization of solvent choice (e.g., THF/water mixtures) and reaction time to maximize yield .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy (1H/13C) confirms molecular structure, including the cyano, methoxy, and ester functional groups .
- X-ray crystallography (using SHELX or WinGX suites) resolves the 3D structure, particularly the orientation of the quinoline and benzoate moieties .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. How is purity assessed, and what analytical methods detect impurities?
- HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .
- TLC (silica gel, ethyl acetate/hexane eluent) identifies by-products during synthesis .
- Elemental analysis confirms stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How does the substitution pattern on the quinoline ring influence biological activity?
- The 3-cyano and 8-methoxy groups enhance electron-withdrawing effects, potentially increasing binding affinity to enzymatic targets (e.g., kinases). Comparative studies with analogs lacking these substituents can quantify activity differences .
- Structure-activity relationship (SAR) studies using positional isomers (e.g., 5- or 6-methoxy derivatives) reveal selectivity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility checks : Ensure consistent synthesis protocols to avoid batch-dependent impurities .
- Analytical validation : Use high-resolution mass spectrometry (HRMS) to confirm compound identity and exclude degradation products .
- Dose-response studies : Account for solubility variations (e.g., hydrochloride salt vs. free base) in different assay buffers .
Q. How can reaction conditions be optimized for higher yield and scalability?
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Catalytic additives (e.g., HATU) enhance coupling efficiency in amide or ester formation steps .
- Solvent screening (e.g., DMF vs. ethanol) balances reactivity and by-product formation .
Q. What computational methods predict target interactions for this compound?
- Molecular docking (AutoDock, Schrödinger) models binding to quinoline-dependent enzymes (e.g., topoisomerases) .
- Density functional theory (DFT) calculates charge distribution to explain reactivity at the 4-amino position .
Q. What challenges arise in crystallographic refinement due to molecular flexibility?
- The quinoline-benzoate linkage may adopt multiple conformations, requiring high-resolution data (>1.0 Å) and restrained refinement in SHELXL .
- Twinning or disorder in the crystal lattice necessitates specialized refinement protocols (e.g., TLS parameterization) .
Q. How does the hydrochloride salt impact solubility and stability?
- The salt form improves aqueous solubility by ~10-fold compared to the free base, critical for in vitro assays .
- Stability studies (pH 3–7, 25–40°C) using HPLC track degradation pathways (e.g., ester hydrolysis) .
Q. How are degradation products analyzed under stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
